molecular formula C10H16O2 B1228590 4-Isopropenyl-7-methyloxepan-2-one CAS No. 99181-17-6

4-Isopropenyl-7-methyloxepan-2-one

Cat. No. B1228590
CAS RN: 99181-17-6
M. Wt: 168.23 g/mol
InChI Key: DNWZWUWUDAGNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropenyl-7-methyloxepan-2-one is a epsilon-lactone that is oxepan-2-one substituted by an isoprenyl group at position 4 and a methyl group at position 7. It derives from a hydride of an oxepane.

Scientific Research Applications

Synthesis and Structural Transformations

  • 4-Isopropenyl-7-methyloxepan-2-one has been utilized in the synthesis of novel chemical derivatives. For instance, its application in the facile synthesis of 1,4-benzoxazepin-2-one derivatives illustrates its utility in creating new compounds under mild conditions without catalysts (Khaleghi et al., 2011).
  • Its use in the efficient synthesis of complex molecular structures, such as (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, demonstrates its role in creating intricate molecular architectures (Selezneva et al., 2011).
  • The compound's potential in ring expansion and contraction processes was observed in isopropenyldihydrofuran derivatives, showcasing its versatility in chemical reactions (Yamaguchi et al., 1997).

Polymerization and Material Science Applications

  • In the field of polymer science, 4-Isopropenyl-7-methyloxepan-2-one has been used in the ring-opening polymerization of D,L-3-methyl-1,4-dioxan-2-one, highlighting its role in creating biodegradable polymers for biomedical applications (Lochee et al., 2010).
  • It has also been instrumental in the formation of reactive backbones in radical polymerization processes, which are essential for developing advanced materials with specific functional properties (Weber et al., 2012).

Medicinal Chemistry and Drug Design

  • The compound's structure has been leveraged in the design of novel hemoglobin oxygen affinity decreasing agents, underscoring its potential in therapeutic applications and drug design (Randad et al., 1991).
  • It has been used in the total synthesis of complex molecules like (-)-4-hydroxyzinowol, which are potent inhibitors in cancer treatment, highlighting its application in synthesizing biologically active compounds (Todoroki et al., 2014).

Additional Applications

  • Its utility extends to the anionic polymerization of oxazoline derivatives, demonstrating its role in creating well-defined homopolymers and block copolymers for diverse applications (Feng et al., 2017).

properties

CAS RN

99181-17-6

Product Name

4-Isopropenyl-7-methyloxepan-2-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

7-methyl-4-prop-1-en-2-yloxepan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h8-9H,1,4-6H2,2-3H3

InChI Key

DNWZWUWUDAGNJB-UHFFFAOYSA-N

SMILES

CC1CCC(CC(=O)O1)C(=C)C

Canonical SMILES

CC1CCC(CC(=O)O1)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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